molecular formula C10H13Cl2N B2398987 8-chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride CAS No. 69739-53-3

8-chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride

Cat. No.: B2398987
CAS No.: 69739-53-3
M. Wt: 218.12
InChI Key: CQEXNCUOJMAJKJ-UHFFFAOYSA-N
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Description

8-chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is a chemical compound known for its significant pharmacological properties

Mechanism of Action

Target of Action

The primary target of 8-chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is the serotonin 5-HT2C receptor . This receptor is a subtype of the 5-HT2 receptor that belongs to the serotonin receptor family and is a G protein-coupled receptor . The 5-HT2C receptor is known to play a significant role in numerous physiological processes, including the regulation of mood, anxiety, feeding, and reproductive behavior .

Mode of Action

This compound acts as a selective agonist at the 5-HT2C receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the 5-HT2C receptor, activating it to produce a therapeutic response .

Biochemical Pathways

Upon activation of the 5-HT2C receptor, there is an increase in intracellular calcium levels, which subsequently stimulates the activity of phospholipase C (PLC). This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which further propagate the signal within the cell . This signaling cascade can lead to various downstream effects, including the modulation of neuronal firing, regulation of mood, and control of food intake .

Pharmacokinetics

The pharmacokinetic properties of this compound include a half-life (t1/2) of approximately 3.7 hours and a high oral bioavailability (F) of 86% . These properties suggest that the compound is well-absorbed and persists for a reasonable duration in the body, contributing to its bioavailability and therapeutic effect .

Result of Action

The activation of the 5-HT2C receptor by this compound can lead to a variety of physiological effects. For instance, it has been implicated in the treatment of central nervous system disorders such as obesity . By activating the 5-HT2C receptor, the compound can induce a feeling of fullness or satiety, leading to a decrease in food intake and potentially contributing to weight loss .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can impact the compound’s stability and solubility, potentially affecting its absorption and distribution within the body. Additionally, factors such as the presence of food in the stomach at the time of administration can influence the drug’s absorption and subsequent therapeutic effect .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride typically involves multiple steps. One common method includes the reaction of 2-chlorobenzylamine with cyclohexanone under acidic conditions to form the intermediate, which is then cyclized to produce the desired benzazepine structure.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of each step and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

8-chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various amine derivatives .

Scientific Research Applications

8-chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

8-chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is unique due to its specific chemical structure and pharmacological properties. Similar compounds include:

These compounds share structural similarities but differ in their specific receptor targets and pharmacological effects, highlighting the unique properties of this compound.

Properties

IUPAC Name

8-chloro-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN.ClH/c11-10-4-3-8-2-1-5-12-7-9(8)6-10;/h3-4,6,12H,1-2,5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQEXNCUOJMAJKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CNC1)C=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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